2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine
Overview
Description
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a triazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that triazole derivatives can interact with their targets in various ways . For instance, they can form hydrogen bonds with their targets, leading to changes in the targets’ function
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways . For example, some triazole derivatives have been found to exhibit anticancer properties by affecting cell proliferation pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been reported to exhibit various biological effects, such as anticancer activity . More research is needed to determine the specific effects of this compound.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of morpholine with 3-methyl-1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 3-methyl-1H-1,2,4-triazole . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine
- 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)morpholine
- 2-(1H-1,2,3-triazol-5-ylthio)morpholine
Uniqueness
2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-9-7(11-10-5)6-4-8-2-3-12-6/h6,8H,2-4H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDUKNRDDGJJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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